molecular formula C11H13ClO4 B1379205 Methyl 2-chloro-4-(2-methoxyethoxy)benzoate CAS No. 1427080-73-6

Methyl 2-chloro-4-(2-methoxyethoxy)benzoate

Cat. No.: B1379205
CAS No.: 1427080-73-6
M. Wt: 244.67 g/mol
InChI Key: XTFDSHYPAJQFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-(2-methoxyethoxy)benzoate (CAS: 1427080-73-6) is a substituted benzoate ester with the molecular formula C₁₁H₁₃ClO₄ and a molecular weight of 244.67 g/mol . Its structure features a methyl ester group at the carboxyl position, a chlorine substituent at the 2-position, and a 2-methoxyethoxy group at the 4-position of the benzene ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactivity of its chloro and ether substituents for further functionalization .

Properties

IUPAC Name

methyl 2-chloro-4-(2-methoxyethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-14-5-6-16-8-3-4-9(10(12)7-8)11(13)15-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFDSHYPAJQFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(2-methoxyethoxy)benzoate typically involves the esterification of 2-chloro-4-(2-methoxyethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoate esters.

    Hydrolysis: 2-chloro-4-(2-methoxyethoxy)benzoic acid and methanol.

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of Methyl 2-chloro-4-(2-methoxyethoxy)benzoate typically involves the esterification of 2-chloro-4-(2-methoxyethoxy)benzoic acid with methanol. This reaction is commonly catalyzed by sulfuric acid or hydrochloric acid and conducted under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods:
In industrial settings, continuous flow processes may be employed to enhance efficiency. Automated reactors allow precise control over reaction parameters such as temperature and pressure, which are crucial for large-scale production.

Chemical Reactions and Mechanisms

This compound undergoes several notable chemical reactions:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of aqueous acid or base.
  • Oxidation and Reduction: The compound can be oxidized to form benzoic acid derivatives or reduced to yield alcohol derivatives.

The mechanism of action often involves interactions with specific molecular targets, such as enzymes or receptors, where the chloro and methoxyethoxy groups enhance binding affinity and specificity.

Scientific Research Applications

This compound is utilized in several scientific research fields:

Chemistry

  • Reagent in Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules, facilitating various organic transformations.
  • Building Block for Specialty Chemicals: The compound is integral in synthesizing agrochemicals and pharmaceuticals due to its versatile reactivity.

Biology

  • Enzyme Inhibition Studies: Research has shown its potential in studying enzyme inhibition mechanisms, which can help understand various biological processes and develop therapeutic agents.
  • Protein-Ligand Interactions: Its binding properties make it useful for investigating interactions between proteins and small molecules, aiding drug discovery efforts.

Industry

  • Agrochemical Development: The compound is explored for its potential use in developing new herbicides, showcasing its importance in agricultural chemistry .

Case Study 1: Enzyme Inhibition

Research published in the Journal of Pesticide Science highlighted the use of this compound in enzyme inhibition studies. The findings indicated that this compound could effectively inhibit specific enzymes involved in plant growth regulation, suggesting its potential as a herbicide .

Case Study 2: Synthesis of Specialty Chemicals

A study focused on synthesizing specialty chemicals demonstrated how this compound could serve as a precursor for more complex organic compounds. This application underscores its utility within pharmaceutical chemistry and agrochemical development .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxyethoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Physicochemical Properties and Reactivity

Table 1: Comparative Properties

Compound Molecular Weight (g/mol) Key Substituents Reactivity Highlights
This compound 244.67 Cl (2), 2-methoxyethoxy (4) Ether group enhances solubility; chloro enables substitution
Methyl 2-chlorobenzoate 170.59 Cl (2) High volatility; used in flavorings
Ethyl 2-methoxybenzoate 180.20 OMe (2), ethyl ester Lipophilic; fragrance applications
Methyl 2-chloro-4-(chlorosulfonyl)benzoate 269.1 Cl (2), ClSO₂ (4) Reacts with amines to form sulfonamides
  • Solubility : The 2-methoxyethoxy group in the target compound likely improves water solubility compared to purely hydrophobic analogues like methyl 2-chlorobenzoate.

Biological Activity

Methyl 2-chloro-4-(2-methoxyethoxy)benzoate is a compound of increasing interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, protein-ligand interactions, and its applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₁₁H₁₃ClO₃
  • Molecular Weight : 232.68 g/mol

The presence of a chlorine atom and a methoxyethoxy group contributes to its biological activity by enhancing its binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism of action involves:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by forming stable complexes with the active sites or altering the conformation of the enzymes involved. This interaction may lead to modulation of biochemical pathways, impacting various physiological processes.
  • Protein-Ligand Interactions : Its unique functional groups allow it to interact selectively with specific proteins, which can be exploited for therapeutic applications.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological contexts:

  • Enzyme Inhibition : Research indicates that this compound exhibits significant inhibitory effects on certain enzymes, such as carbonic anhydrase IX (CAIX), which is implicated in cancer progression. The compound demonstrated a high binding affinity (Kd = 0.12 nM) towards CAIX, indicating its potential as an anticancer agent .
  • Antimicrobial Activity : Preliminary investigations have suggested that this compound may possess antimicrobial properties, although specific studies detailing its efficacy against various pathogens are still limited. Further research is needed to explore its potential against Gram-positive and Gram-negative bacteria .
  • Pharmacological Applications : The compound is being explored for its potential use in drug development due to its favorable physicochemical properties and biological activities. It may serve as a lead compound for developing new therapeutic agents targeting specific diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameChemical FormulaKey Features
Methyl 2-chloro-4-methylbenzoateC₉H₉ClO₂Contains a methyl group instead of methoxyethoxy; lower solubility
Methyl 4-chloro-3-methylbenzoateC₉H₉ClO₂Similar chlorinated benzoate structure; different substitution pattern
Methyl 3-chloro-4-hydroxybenzoateC₉H₉ClO₃Hydroxyl group instead of methoxyethoxy; potential for different reactivity

This table illustrates how variations in substitution patterns influence chemical reactivity and biological activity, highlighting the advantages of this compound's unique structure.

Case Studies

Several case studies emphasize the biological activity of this compound:

  • A study focusing on CAIX inhibitors demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Another investigation into enzyme inhibitors revealed that modifications in the chemical structure could significantly enhance binding affinity and selectivity towards targeted enzymes, suggesting avenues for optimizing this compound for therapeutic use .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 2-chloro-4-(2-methoxyethoxy)benzoate, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology : Begin with 2-chloro-4-hydroxybenzoic acid. First, esterify the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester. Next, introduce the 2-methoxyethoxy group via nucleophilic aromatic substitution (NAS) or Mitsunobu reaction. For NAS, use 2-methoxyethyl bromide and a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C. Monitor reaction progress via TLC or HPLC to optimize time and temperature. Byproducts like over-alkylation can be minimized by controlling stoichiometry and using phase-transfer catalysts.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • Structural confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxyethoxy integration and chlorine’s deshielding effect).
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column; aim for ≥98% purity.
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration validation (as demonstrated for structurally similar esters in crystallography studies).

Q. What are the key considerations for designing a stability study of this compound under various pH and temperature conditions?

  • Methodology :

  • Buffer selection : Test pH 1–13 using HCl (acidic), phosphate (neutral), and NaOH (basic) buffers.
  • Temperature : Incubate samples at 25°C, 40°C, and 60°C to simulate storage and physiological conditions.
  • Analysis : Quantify degradation via HPLC-UV and identify products using LC-MS. Focus on ester hydrolysis (to benzoic acid derivatives) and ether cleavage.

Advanced Research Questions

Q. How does the electronic influence of the 2-chloro substituent affect the reactivity of the benzoate ester in nucleophilic acyl substitution reactions?

  • Methodology : The electron-withdrawing chlorine increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or alkoxides). Use kinetic studies (e.g., pseudo-first-order conditions with excess nucleophile) and DFT calculations to compare activation energies with non-chlorinated analogs. Monitor intermediates via stopped-flow NMR or time-resolved IR spectroscopy.

Q. What strategies can resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodology :

  • Assay standardization : Replicate studies using OECD guidelines for cytotoxicity (e.g., MTT assay) or antimicrobial activity (e.g., broth microdilution).
  • Orthogonal validation : Combine enzyme inhibition assays (e.g., esterase activity) with cellular uptake studies (e.g., LC-MS quantification of intracellular concentrations).
  • Meta-analysis : Compare solvent systems (DMSO vs. aqueous buffers) and cell lines (e.g., HEK293 vs. HeLa) to identify confounding variables.

Q. How can computational methods predict the metabolic pathways of this compound in biological systems?

  • Methodology :

  • QSAR modeling : Train models on ester-containing drugs to predict susceptibility to esterase cleavage.
  • Docking simulations : Use CYP450 isoforms (e.g., CYP3A4) to identify potential oxidation sites.
  • Validation : Perform in vitro assays with liver microsomes and track metabolites via LC-HRMS. Correlate findings with in silico predictions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.